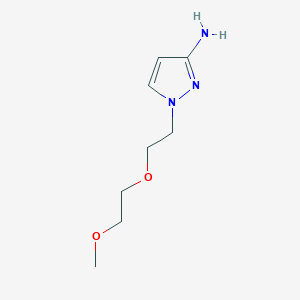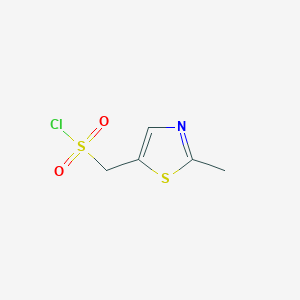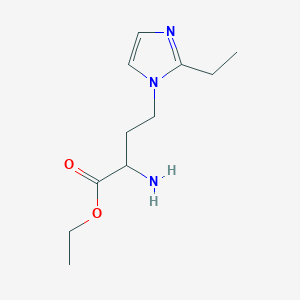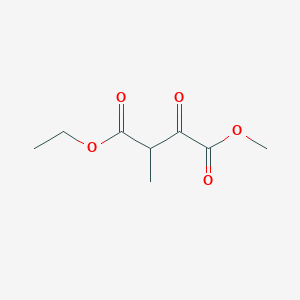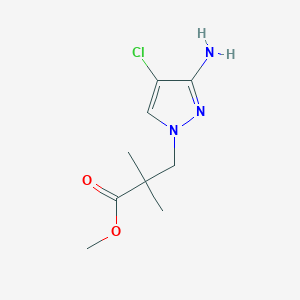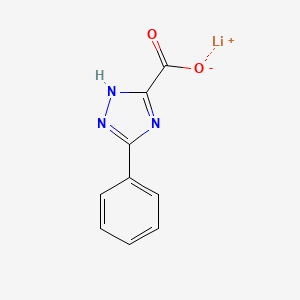
Lithium 3-phenyl-1h-1,2,4-triazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium 3-phenyl-1h-1,2,4-triazole-5-carboxylate is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3-phenyl-1h-1,2,4-triazole-5-carboxylate typically involves the reaction of 3-phenyl-1h-1,2,4-triazole-5-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, and may include steps such as crystallization and purification to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Lithium 3-phenyl-1h-1,2,4-triazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in the formation of substituted triazole compounds.
Aplicaciones Científicas De Investigación
Lithium 3-phenyl-1h-1,2,4-triazole-5-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mecanismo De Acción
The mechanism of action of lithium 3-phenyl-1h-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
Uniqueness
Lithium 3-phenyl-1h-1,2,4-triazole-5-carboxylate is unique due to its lithium salt form, which imparts specific properties and potential applications that are distinct from other triazole derivatives. Its ability to interact with molecular targets involved in neuroprotection and anti-inflammation further distinguishes it from similar compounds.
Propiedades
Fórmula molecular |
C9H6LiN3O2 |
|---|---|
Peso molecular |
195.1 g/mol |
Nombre IUPAC |
lithium;3-phenyl-1H-1,2,4-triazole-5-carboxylate |
InChI |
InChI=1S/C9H7N3O2.Li/c13-9(14)8-10-7(11-12-8)6-4-2-1-3-5-6;/h1-5H,(H,13,14)(H,10,11,12);/q;+1/p-1 |
Clave InChI |
ZLHBRJFHLGLEOL-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=CC=C(C=C1)C2=NNC(=N2)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4,5-Dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-yl)methanamine](/img/structure/B13642973.png)
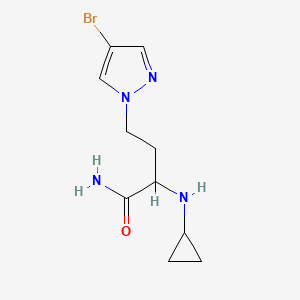
![2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride](/img/structure/B13642997.png)
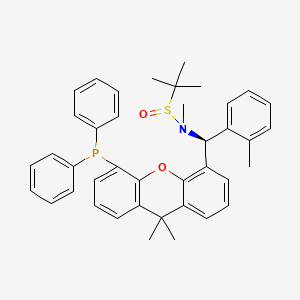
![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643012.png)
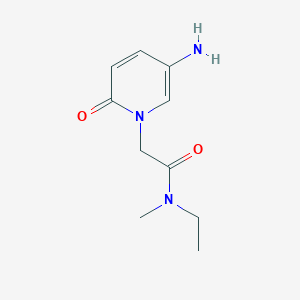
![4-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B13643023.png)

